molecular formula C16H19N3O2S B1299023 Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- CAS No. 150558-10-4

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-

Cat. No.: B1299023
CAS No.: 150558-10-4
M. Wt: 317.4 g/mol
InChI Key: LJNHEZGUNDGDNF-UHFFFAOYSA-N
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Description

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and phenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- include other piperazine derivatives such as:

Uniqueness

What sets Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the sulfonyl and phenyl groups can enhance its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNHEZGUNDGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357686
Record name Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150558-10-4
Record name Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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